molecular formula C7H5BrClNO2 B023686 2-Amino-4-bromo-5-chlorobenzoic acid CAS No. 150812-32-1

2-Amino-4-bromo-5-chlorobenzoic acid

Cat. No. B023686
M. Wt: 250.48 g/mol
InChI Key: QLUCPCIKLHKGRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-amino-4-bromo-5-chlorobenzoic acid often involves the functionalization of thiophene derivatives and their further transformation into more complex molecules. For instance, the synthesis of a series of compounds starting from a thiophene nucleus has been reported, where modifications at various positions lead to compounds with enhanced allosteric enhancer activity at the A1 adenosine receptor (Romagnoli et al., 2012). These synthesis strategies highlight the versatility of such compounds and their potential for generating biologically active molecules.

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 2-amino-4-bromo-5-chlorobenzoic acid involves detailed investigations using techniques like FT-IR, X-ray Diffraction, and DFT calculations. For example, the structural elucidation of molecular salts formed from reactions between amino derivatives and acids demonstrates the importance of proton transfer and the formation of supramolecular structures through hydrogen bonding and non-covalent interactions (Hanif et al., 2020). These studies provide insights into the molecular geometry, electronic properties, and interaction potentials of such compounds.

Chemical Reactions and Properties

Chemical reactions involving 2-amino-4-bromo-5-chlorobenzoic acid derivatives are diverse, including amide condensation reactions facilitated by specific catalysts for synthesizing sterically demanding carboxylic acids into amides (Maki et al., 2006). These reactions underline the chemical reactivity and utility of such compounds in organic synthesis, particularly in forming bond connections that are challenging to achieve through conventional methods.

Physical Properties Analysis

The physical properties of 2-amino-4-bromo-5-chlorobenzoic acid and related compounds, such as solubility in various solvents, are crucial for their application in different fields. Studies have shown that the solubility of related compounds in organic solvents varies significantly with temperature, affecting their applications in synthesis and purification processes (Li et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction capabilities of 2-amino-4-bromo-5-chlorobenzoic acid derivatives, are influenced by their molecular structure. Investigations into their hydrogen bonding capabilities, interaction with nucleotide bases, and formation of co-crystals with carboxylic acids provide valuable information on their chemical behavior and potential applications in designing novel materials and pharmaceuticals (Ohki et al., 1977).

Scientific Research Applications

  • Antibacterial Applications : Derivatives of 2-amino-4-chloro benzoic acid, such as 4-amino 2-chloro benzoic acid, have been found to exhibit anti-biofilm activity against Pseudomonas aeruginosa PAO1. This suggests potential in combating resistant bacteria through quorum sensing mechanisms (Kaya Kınaytürk, Önem, & Oturak, 2022).

  • Synthesis of Pharmaceutical Intermediates : The compound has been used in the synthesis of pharmaceutical intermediates. For example, a method for synthesizing 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, an intermediate in the synthesis of enterokinetic agent R108512, was developed without the use of hazardous chemicals or low-temperature reactions (Willemsens et al., 2004).

  • Regioselective Synthesis : A practical route for the regioselective synthesis of 4-(5-bromo/chloropyrazol-1-yl)-2-aminobutyric acids has been developed, enabling the synthesis of various derivatives including 2-amino-4-(2-chlorophenyl)butyric acids (Heim-Riether, 2008).

  • Anti-inflammatory and Analgesic Applications : Substituted derivatives of 2-amino-3-benzoylphenylacetic acid have shown greater anti-inflammatory, analgesic, and cyclooxygenase inhibitory activity than indomethacin, making them potential new treatments for inflammatory diseases (Walsh et al., 1984).

  • Electrocatalytic Synthesis : The electrocatalytic effect of silver cathodes for the reduction of 2-amino-5-bromopyridine has been studied, resulting in significant yields of 6-aminonicotinic acid, a derivative of 2-amino-4-bromo-5-chlorobenzoic acid (Gennaro et al., 2004).

  • Metal Cluster Chemistry : N-salicylidene-2-amino-5-chlorobenzoic acid has been used in metal cluster chemistry, leading to a new Ni11 cluster with antiferromagnetically-coupled properties and low-lying excited states (Athanasopoulou et al., 2014).

  • Photodecomposition Studies : The photodecomposition of chlorobenzoic acids, including derivatives of 2-amino-4-bromo-5-chlorobenzoic acid, has been investigated, showing potential pathways for the formation of hydroxybenzoic acids and benzoic acid (Crosby & Leitis, 1969).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

2-amino-4-bromo-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUCPCIKLHKGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571268
Record name 2-Amino-4-bromo-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-5-chlorobenzoic acid

CAS RN

150812-32-1
Record name 2-Amino-4-bromo-5-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150812-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-bromo-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-5-chloroanthranilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-BROMO-5-CHLOROANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QBQ8GHL3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2.8 g (0.0196 mol) of copper(I) oxide are suspended in 120 ml (corresponding to 1.6 mol of NH3) of 25% aqueous ammonia solution under nitrogen. To this is added dropwise, at 25° C. with stirring and over the course of 40 minutes, a suspension of 63.2 g (0.2 mol) of 5-chloro-2,4-dibromobenzoic acid, 160 ml (corresponding to 2.14 mol of NH3) of 25% strength aqueous ammonia solution and 180 ml of ethyl acetate, with the exclusion of oxygen. The temperature rises to about 35° C. during the addition. Stirring is continued for 21/4 hours at30° C. Finally, 11.6 g (0.04 mol) of ethylenediaminetetraacetic acidis added to the mixture and the pH is adjusted to 3.1 by acidifying with hydrochloric acid. The ethyl acetate is distilled off at 90° C., the suspension is stirred at room temperature, and the anthranilic acid isfiltered off under suction and washed. 48.2 g of 4-bromo-5-chloroanthranilic acid is obtained as a pale-brown powder, corresponding to 96.2% of theory relative to 5-chloro-2,4-dibromobenzoic acid.
Quantity
120 mL
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reactant
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63.2 g
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2.14 mol
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0 (± 1) mol
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180 mL
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0 (± 1) mol
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2.8 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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